Bis(3,5-bis(trifluoromethyl)phenyl)(2',4',6'-triisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine

Catalog No.
S983851
CAS No.
1160861-60-8
M.F
C39H37F12O2P
M. Wt
796.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(3,5-bis(trifluoromethyl)phenyl)(2',4',6'-triis...

CAS Number

1160861-60-8

Product Name

Bis(3,5-bis(trifluoromethyl)phenyl)(2',4',6'-triisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine

IUPAC Name

bis[3,5-bis(trifluoromethyl)phenyl]-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane

Molecular Formula

C39H37F12O2P

Molecular Weight

796.7 g/mol

InChI

InChI=1S/C39H37F12O2P/c1-19(2)22-11-29(20(3)4)33(30(12-22)21(5)6)34-31(52-7)9-10-32(53-8)35(34)54(27-15-23(36(40,41)42)13-24(16-27)37(43,44)45)28-17-25(38(46,47)48)14-26(18-28)39(49,50)51/h9-21H,1-8H3

InChI Key

KYTUFIMHJNRPLC-UHFFFAOYSA-N

SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC(=C2P(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)OC)OC)C(C)C

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC(=C2P(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)OC)OC)C(C)C

Bis(3,5-bis(trifluoromethyl)phenyl)(2',4',6'-triisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine, commonly referred to as JackiePhos, is a phosphine ligand notable for its application in various catalytic processes. Its chemical formula is C39H37F12O2PC_{39}H_{37}F_{12}O_{2}P, and it possesses a complex structure characterized by two 3,5-bis(trifluoromethyl)phenyl groups attached to a biphenyl backbone with triisopropyl and dimethoxy substituents. The presence of trifluoromethyl groups enhances its electronic properties, making it an effective ligand in transition metal catalysis.

  • Cross-Coupling Reactions: It is widely used in Buchwald-Hartwig amination and Suzuki-Miyaura coupling reactions, facilitating the formation of carbon-nitrogen and carbon-carbon bonds.
  • Oxidation and Reduction: While less common than cross-coupling applications, it can also engage in oxidation and reduction reactions under specific conditions .

The biological activity of Bis(3,5-bis(trifluoromethyl)phenyl)(2',4',6'-triisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine is primarily linked to its role in modifying biomolecules. This modification can help elucidate biological pathways and mechanisms, making it valuable in biochemical research. Its potential applications in drug development are noteworthy, as it aids in synthesizing pharmaceutical compounds.

The synthesis of JackiePhos typically involves:

  • Coupling Reactions: The compound is synthesized through palladium-catalyzed coupling of 3,5-bis(trifluoromethyl)phenyl groups with a 2',4',6'-triisopropyl-3,6-dimethoxy biphenyl framework.
  • Reaction Conditions: Optimal reaction conditions include the use of base reagents to facilitate the coupling process. The synthesis can be performed on both laboratory and industrial scales, with careful monitoring to ensure high yield and purity .

JackiePhos has diverse applications across various fields:

  • Chemistry: It serves as a ligand in catalytic processes for synthesizing complex organic molecules.
  • Biology: The compound is employed in biomolecule modification for studying biological systems.
  • Medicine: It aids in the synthesis of pharmaceutical compounds, contributing to drug development.
  • Industry: Used in producing fine chemicals and materials, impacting various industrial processes .

Interaction studies involving JackiePhos often focus on its efficacy as a ligand in catalytic reactions. The compound's performance can be influenced by environmental factors such as temperature, pressure, and the presence of other reactants. These studies help optimize reaction conditions for improved yields and selectivity.

Several compounds share structural similarities with Bis(3,5-bis(trifluoromethyl)phenyl)(2',4',6'-triisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine. Below are some notable examples:

Compound NameStructureUnique Features
TriphenylphosphineC18H15PC_{18}H_{15}PA simpler phosphine ligand widely used but lacks trifluoromethyl groups.
BiphenylphosphineC12H11PC_{12}H_{11}PSimilar biphenyl structure but without trifluoromethyl or methoxy substituents.
Bis(diphenylphosphino)ethaneC26H28P2C_{26}H_{28}P_2Contains two diphenylphosphino groups; used in similar catalytic applications but less sterically hindered.

JackiePhos stands out due to its unique combination of electronic properties from the trifluoromethyl groups and steric hindrance from the triisopropyl groups, making it particularly effective for specific catalytic applications .

The synthesis of Bis(3,5-bis(trifluoromethyl)phenyl)(2',4',6'-triisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine, commonly known as JackiePhos, represents a sophisticated approach to constructing sterically demanding phosphine ligands through palladium-catalyzed coupling methodologies [2]. The fundamental synthetic strategy involves the assembly of the biphenyl backbone via cross-coupling reactions, followed by phosphination to introduce the bis(3,5-bis(trifluoromethyl)phenyl)phosphine moiety [3].

Suzuki-Miyaura Coupling Approach

The primary synthetic route employs Suzuki-Miyaura coupling reactions to construct the biphenyl framework [2]. This methodology involves the coupling of 3,5-bis(trifluoromethyl)phenyl groups with a biphenyl backbone under palladium catalysis . The reaction conditions typically involve the use of palladium catalysts such as Pd(PPh₃)₄ or Pd(OAc)₂ in combination with phosphine ligands, with arylboronic acids serving as coupling partners [4] [2].

Research has demonstrated that the palladium-catalyzed Suzuki coupling of ortho-phosphine oxide derivatives with arylboronic acids provides access to biaryl phosphine oxides, which can subsequently be reduced to the corresponding phosphines using HSiCl₃ [2]. This approach offers several advantages including functional group tolerance and the ability to introduce diverse substitution patterns on the biphenyl core [2].

Coupling PartnerCatalyst SystemTemperature (°C)Yield (%)
Arylboronic acidPd(PPh₃)₄/K₂CO₃80-10065-85
Arylboronate esterPd(OAc)₂/PPh₃90-11070-90
Potassium aryltrifluoroboratePd(dppf)Cl₂80-12060-80

Stille Coupling Methodology

Alternative approaches utilize Stille coupling reactions for biphenyl assembly . The Stille coupling involves the reaction between organostannanes and aryl halides in the presence of palladium catalysts . This methodology has been successfully applied to the synthesis of JackiePhos precursors, with particular effectiveness observed when using tributylphenylstannane derivatives as coupling partners .

The reaction mechanism involves oxidative addition of the aryl halide to palladium(0), followed by transmetalation with the organostannane and reductive elimination to form the biphenyl product . Optimal conditions typically require temperatures between 80-120°C and reaction times of 12-24 hours .

Negishi and Sonogashira Coupling Applications

Advanced synthetic strategies have employed Negishi coupling reactions using organozinc reagents to access substituted biphenyl intermediates . The Negishi coupling offers enhanced functional group tolerance compared to traditional methods and allows for the introduction of electron-rich substituents that are essential for the electronic properties of the final phosphine ligand .

Sonogashira coupling reactions have also been explored for constructing biphenyl precursors through alkyne intermediates, followed by reduction and cyclization steps . This approach provides access to highly substituted biphenyl scaffolds with precise control over substitution patterns [6].

Optimization of Protecting Group Strategies for Methoxy Functionalities

The incorporation and protection of methoxy functionalities in the synthesis of Bis(3,5-bis(trifluoromethyl)phenyl)(2',4',6'-triisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine requires careful consideration of protecting group strategies to maintain selectivity and prevent unwanted side reactions [7] [8].

Methyl Ether Protection Strategy

The primary approach involves the use of methyl ethers as protecting groups for the phenolic hydroxyl groups that precede methoxy installation [7]. Methyl ethers offer excellent stability under basic conditions commonly employed in palladium-catalyzed coupling reactions [7]. The methylation process typically employs methyl iodide in the presence of potassium carbonate and dimethylformamide as solvent [8].

Research has demonstrated that methyl ether protection is particularly effective during the early stages of synthesis, providing stability against nucleophilic attack and preventing interference with metal catalysis [7]. The methyl groups remain intact throughout most synthetic transformations and do not require deprotection in the final product [8].

Methylating AgentBaseSolventTemperature (°C)Yield (%)
Methyl iodideK₂CO₃Dimethylformamide60-8085-95
Dimethyl sulfateNaOHAcetone40-6080-90
Methyl tosylateCs₂CO₃Dimethylformamide80-10075-85

Methoxymethyl Ether Protecting Groups

Alternative protecting group strategies have employed methoxymethyl ether protection for more labile hydroxyl functionalities [8]. Methoxymethyl ethers provide enhanced stability under acidic conditions and can be selectively removed using mild acidic hydrolysis [8]. This approach has proven particularly valuable when sequential protection and deprotection steps are required during complex synthetic sequences [8].

The installation of methoxymethyl ethers typically involves treatment with chloromethyl methyl ether in the presence of diisopropylethylamine [8]. The reaction proceeds under mild conditions and exhibits excellent chemoselectivity for primary and secondary alcohols [8].

Orthogonal Protection Strategies

Advanced synthetic approaches have utilized orthogonal protecting group strategies to enable selective manipulation of multiple methoxy functionalities [7] [8]. This methodology involves the simultaneous use of different protecting groups that can be removed under distinct reaction conditions [7].

The orthogonal approach typically combines acid-labile protecting groups such as tert-butyl ethers with base-labile groups like acetyl esters [7]. This strategy allows for sequential deprotection steps without affecting other protected functionalities, thereby enabling precise control over the final substitution pattern [8].

Research findings indicate that orthogonal protection is particularly beneficial when synthesizing highly substituted biphenyl phosphines where regioselectivity is crucial [8]. The use of Fmoc and tert-butyl protecting groups has shown excellent compatibility with palladium-catalyzed reactions [7].

Large-Scale Purification Techniques and Yield Maximization

The development of efficient purification methodologies and yield optimization strategies is essential for the practical synthesis of Bis(3,5-bis(trifluoromethyl)phenyl)(2',4',6'-triisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine on preparative scales [9] [10] [11].

Column Chromatography Optimization

Large-scale purification of phosphine ligands presents unique challenges due to their air sensitivity and tendency toward oxidation [10]. Standard silica gel column chromatography has been optimized for phosphine purification through the use of nitrogen-saturated solvents and the addition of triethylamine to prevent acid-catalyzed degradation [10].

Research has demonstrated that conventional column chromatography can lead to significant racemization of P-chiral phosphines within minutes of contact with silica gel [10]. To address this issue, modified purification protocols employ neutral alumina or deactivated silica gel to minimize acid-catalyzed side reactions [10].

The optimal eluent systems typically consist of hexane-ethyl acetate mixtures with gradient elution profiles [11] [12]. Studies have shown that the addition of 1-2% triethylamine to the mobile phase significantly improves recovery yields and prevents decomposition during purification [10].

Stationary PhaseMobile PhaseAdditiveRecovery Yield (%)
Silica gelHexane/EtOAc (80:20)TEA (1%)75-85
Neutral aluminaHexane/EtOAc (85:15)None80-90
Deactivated silicaHexane/EtOAc (75:25)TEA (2%)85-95

Crystallization and Recrystallization Methods

Crystallization techniques have been developed for large-scale purification of JackiePhos and related phosphine ligands [9] [13]. The crystallization process typically involves dissolution in hot dichloromethane followed by slow cooling and addition of hexane as an anti-solvent [9].

Research findings indicate that the crystallization behavior of phosphine ligands is highly dependent on solvent selection and cooling rates [13]. Optimal crystallization conditions involve dissolution in dichloromethane at elevated temperatures (40-60°C) followed by gradual cooling to room temperature over 2-4 hours [13].

The use of seed crystals has proven effective for controlling crystal morphology and improving filtration characteristics [9]. Studies have demonstrated that seeded crystallization can increase overall yields by 10-15% compared to spontaneous crystallization [13].

Yield Optimization Through Reaction Parameter Control

Systematic optimization of reaction parameters has led to significant improvements in synthetic yields [14] [15]. Key parameters include temperature, catalyst loading, ligand-to-metal ratios, and reaction time [14] [15].

Statistical design of experiments approaches have been employed to identify optimal reaction conditions for phosphine synthesis [15]. Full factorial designs have revealed that temperature and catalyst loading exhibit the strongest effects on yield, with optimal conditions typically involving temperatures of 80-100°C and palladium loadings of 2-5 mol% [15].

Response surface methodology has been applied to optimize multiple reaction parameters simultaneously [14]. These studies have identified that phosphine-to-palladium ratios of 2:1 to 3:1 provide optimal catalytic activity while minimizing catalyst deactivation [14].

ParameterOptimal RangeEffect on YieldOptimization Method
Temperature80-100°C+15-25%Response surface
Catalyst loading2-5 mol%+10-20%Factorial design
Ligand:Metal ratio2:1-3:1+5-15%Sequential optimization
Reaction time12-24 hours+5-10%Time course studies

Large-Scale Process Development

Industrial-scale synthesis of JackiePhos requires specialized process development approaches to maintain product quality and economic viability [9] [13]. Key considerations include reactor design, heat management, and solvent recovery systems [9].

Continuous flow reactors have been investigated for large-scale phosphine synthesis, offering improved heat transfer and mixing compared to batch processes [9]. Flow chemistry approaches enable precise control over reaction conditions and can reduce overall reaction times by 50-70% [16].

Solvent recovery and recycling systems are essential for economic large-scale production [9]. Distillation-based recovery of dichloromethane and toluene solvents has been optimized to achieve >95% recovery rates while maintaining solvent purity [13].

Multinuclear Nuclear Magnetic Resonance Characterization (³¹Phosphorus, ¹⁹Fluorine, ¹Hydrogen)

The comprehensive multinuclear nuclear magnetic resonance characterization of bis(3,5-bis(trifluoromethyl)phenyl)(2',4',6'-triisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine provides critical structural and electronic information about this sophisticated phosphine ligand [1] [2] [3].

³¹Phosphorus Nuclear Magnetic Resonance Spectroscopy

³¹Phosphorus nuclear magnetic resonance spectroscopy represents the primary analytical technique for phosphine ligand characterization due to the favorable nuclear properties of phosphorus-31 [1] [2]. The nucleus exhibits 100% natural abundance and a nuclear spin of 1/2, making it highly responsive to nuclear magnetic resonance measurements [1]. The gyromagnetic ratio of ³¹P is 40.5% that of ¹H, resulting in observation frequencies near 202 megahertz on an 11.7-Tesla magnet used for 500 megahertz ¹H nuclear magnetic resonance measurements [1].

For bis(3,5-bis(trifluoromethyl)phenyl)(2',4',6'-triisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine, the ³¹P nuclear magnetic resonance chemical shift typically appears in the range of -10 to -30 parts per million for tertiary aryl phosphines [4] [2]. Chemical shifts are referenced to 85% phosphoric acid, which is assigned the chemical shift of 0 parts per million, with signals appearing at positive values downfield of the standard [1]. The ordinary range of chemical shifts for phosphorus-containing compounds spans from approximately δ250 to −δ250 parts per million, which is significantly wider than typical ¹H nuclear magnetic resonance ranges [1].

The electron-withdrawing 3,5-bis(trifluoromethyl)phenyl groups bound to the phosphorus center significantly influence the ³¹P chemical shift through paramagnetic shielding effects [1]. These strongly electron-withdrawing substituents reduce electron density at the phosphorus center, typically resulting in downfield shifts compared to more electron-rich phosphine environments. Due to the inconsistent nuclear Overhauser effect in ³¹P nuclear magnetic resonance, integrations are not quantitatively useful, and spectra are most often recorded with protons decoupled [1].

¹⁹Fluorine Nuclear Magnetic Resonance Spectroscopy

¹⁹Fluorine nuclear magnetic resonance spectroscopy provides exceptional sensitivity for characterizing the multiple trifluoromethyl substituents present in bis(3,5-bis(trifluoromethyl)phenyl)(2',4',6'-triisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine [5] [6]. ¹⁹F possesses a nuclear spin of 1/2 and 100% natural abundance, making it the third most receptive nuclear magnetic resonance nucleus after ³H and ¹H [5]. The high gyromagnetic ratio of ¹⁹F results in exceptional responsiveness to nuclear magnetic resonance measurements [5].

The ¹⁹F nuclear magnetic resonance chemical shifts span a remarkable range of approximately 800 parts per million, though for organofluorine compounds the range is narrower, typically −50 to −70 parts per million for CF₃ groups attached to aromatic rings [5] [7]. For this compound, containing four CF₃ groups (two on each 3,5-bis(trifluoromethyl)phenyl substituent), the ¹⁹F spectrum exhibits complex multiplet patterns due to fluorine-fluorine coupling interactions [5] [7].

Chemical shifts are typically referenced to neat CFCl₃ at 0 parts per million [5]. The very wide spectral range can cause problems in recording spectra, such as poor data resolution and inaccurate integration [5]. The trifluoromethyl groups in organofluorine compounds generally appear as singlets due to rapid methyl rotation that averages chemical shift anisotropy [7] [8].

¹Hydrogen Nuclear Magnetic Resonance Spectroscopy

¹Hydrogen nuclear magnetic resonance spectroscopy of bis(3,5-bis(trifluoromethyl)phenyl)(2',4',6'-triisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine reveals the complex substitution pattern of the biphenyl backbone and aromatic substituents [2] [3]. The aromatic protons typically appear in the 7-8 parts per million region, while aliphatic protons from the isopropyl and methoxy groups appear in the 0.5-3 parts per million range [9] [10].

The compound exhibits virtual coupling patterns in related tripodal phosphine systems, where seemingly identical coupling partners create complex multiplet structures [11]. These virtual couplings arise when different phosphorus nuclei communicate through the molecular framework, leading to characteristic splitting patterns that provide valuable structural information [11].

The isopropyl substituents on the biphenyl backbone exhibit characteristic patterns with methyl groups appearing as doublets and methine protons as septets due to coupling with adjacent protons [10]. The methoxy groups appear as singlets, typically around 3.8 parts per million [10]. Integration ratios provide quantitative information about the number of protons in each environment, confirming the molecular structure.

NucleusChemical Shift Range (ppm)Reference StandardKey CharacteristicsTypical Multiplicity
³¹P-60 to -10 (typical for tertiary phosphines)85% H₃PO₄ (0 ppm)100% natural abundance, spin 1/2, high sensitivity for structural characterizationSinglet (no coupling to other P nuclei)
¹⁹F-50 to -70 (CF₃ groups)CFCl₃ (0 ppm)100% natural abundance, large chemical shift dispersion (~800 ppm range), highly sensitive to environmentComplex patterns due to F-F coupling
¹HVariable based on substituentsTMS (0 ppm)Most abundant NMR-active nucleus, provides detailed structural informationComplex multiplets depending on substitution pattern

Thermogravimetric Analysis of Air and Moisture Stability

Thermogravimetric analysis provides crucial information about the thermal stability and decomposition behavior of bis(3,5-bis(trifluoromethyl)phenyl)(2',4',6'-triisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine under various atmospheric conditions [12] [13]. The technique measures mass changes as a function of temperature, providing quantitative data about thermal stability, decomposition onset temperatures, and mass loss mechanisms [13].

Thermal Stability Characteristics

Bis(3,5-bis(trifluoromethyl)phenyl)(2',4',6'-triisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine exhibits a melting point range of 186-190°C under atmospheric pressure conditions [14] [15]. This relatively high melting point reflects the substantial molecular weight (796.66 grams per mole) and extensive intermolecular interactions arising from the bulky aromatic substituents [16] [15].

The ASTM E2550 standard describes thermal stability as "the temperature at which the material starts to decompose or react, along with the extent of mass change determined using thermogravimetry" [12]. For this phosphine ligand, the absence of reaction or decomposition serves as an indicator for thermal stability [12]. The thermal stability of the compound is significantly influenced by atmospheric conditions, particularly the presence of oxygen and moisture [12] [17].

Air Sensitivity and Oxidation Pathways

Phosphines are generally sensitive to oxidation and unstable in air, requiring careful handling under inert atmosphere conditions [17] [2]. The primary degradation pathway involves oxidation of the phosphorus center to form the corresponding phosphine oxide [17] [18]. This oxidation process can be monitored using ³¹P nuclear magnetic resonance spectroscopy, where the phosphine oxide signal typically appears around 30 parts per million, representing a significant downfield shift from the parent phosphine [2] [18].

Recent research has demonstrated that the oxidation of phosphines can be facilitated by radical activation of molecular oxygen due to delocalized electrons on aromatic surfaces [18] [19]. When phosphines are exposed to air, trialkylphosphines are oxidized to various phosphorus(V) species, while triarylphosphines like bis(3,5-bis(trifluoromethyl)phenyl)(2',4',6'-triisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine typically cannot be oxidized with air alone under normal conditions [18] [19].

Moisture Sensitivity Analysis

The compound exhibits high sensitivity to moisture, which can lead to hydrolysis reactions affecting the phosphine functionality [17] [20]. Storage under inert atmosphere conditions at 2-8°C is recommended to maintain stability [20] [15]. The use of anhydrous solvents and dry glassware is essential when handling this compound to prevent moisture-induced degradation [20].

Thermogravimetric Analysis Parameters

Thermogravimetric analysis of this compound would typically involve heating from room temperature to 600°C under controlled atmosphere conditions [13] [12]. The analysis would identify several characteristic temperatures: the extrapolated onset temperature (intersection of the baseline and tangent to the thermogravimetric analysis curve at maximum gradient), the peak temperature of the derivative thermogravimetric analysis curve, and the onset temperature where deflection from the baseline first occurs [12].

The mass loss profile would reveal information about decomposition mechanisms, with initial mass loss potentially attributable to loss of volatile components, followed by decomposition of the organic framework [12] [21]. The presence of fluorinated substituents may influence the decomposition pathway, as trifluoromethyl groups can undergo specific thermal decomposition reactions [12].

Temperature ParameterValue (°C)ConditionsNotes
Melting Point186-190Atmospheric pressureConsistent across multiple suppliers
Storage Temperature2-8 (under inert atmosphere)Inert atmosphere, dry conditionsSensitive to air and moisture
Thermal Stability OnsetNot specifically reportedAir exposure dependentPhosphines generally air-sensitive
Decomposition TemperatureNot specifically reportedVariable based on atmosphereTGA analysis recommended for precise determination

Solubility Behavior in Polar versus Non-Polar Reaction Media

The solubility behavior of bis(3,5-bis(trifluoromethyl)phenyl)(2',4',6'-triisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine in different reaction media follows predictable patterns based on the fundamental principle that "like dissolves like" [22] [23]. The compound's extensive aromatic character, bulky substituents, and multiple trifluoromethyl groups significantly influence its solubility properties across various solvent systems [22] [24].

Solubility in Polar Solvents

The compound exhibits limited solubility in highly polar protic solvents due to its predominantly hydrophobic character [25] [22]. In water, the compound is effectively insoluble, with calculated solubility values as low as 5.4 × 10⁻⁹ grams per liter at 25°C [26]. This extremely low aqueous solubility reflects the large hydrophobic surface area contributed by the aromatic rings and trifluoromethyl substituents, which cannot effectively interact with the hydrogen-bonded structure of water [22] [23].

In polar aprotic solvents such as dichloromethane, chloroform, and acetonitrile, the compound demonstrates significantly improved solubility [27] [15]. These solvents can interact with the compound through dipole-dipole interactions and van der Waals forces without requiring hydrogen bonding capability [22]. The solubility in dichloromethane is particularly favorable, making it a preferred solvent for nuclear magnetic resonance characterization and catalytic applications [27].

Solubility in Non-Polar Solvents

Bis(3,5-bis(trifluoromethyl)phenyl)(2',4',6'-triisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine exhibits good solubility in non-polar organic solvents including toluene, benzene, and aliphatic hydrocarbons [24] [28]. The extensive aromatic character of the molecule facilitates favorable π-π interactions with aromatic solvents, while the overall hydrophobic nature allows dissolution in aliphatic solvents through van der Waals interactions [22].

The solubility behavior in supercritical carbon dioxide has been investigated for related trifluoromethyl-substituted phosphines [24]. Fluorinated substituents can enhance solubility in supercritical carbon dioxide compared to non-fluorinated analogs, potentially through Lewis acid-Lewis base interactions between carbon dioxide and the fluorinated groups [24].

Mixed Solvent Systems

Mixed solvent systems can significantly enhance the solubility of the compound compared to pure solvents [27] [23]. The combination of methanol and dichloromethane has been reported to provide cooperative acceleration effects in catalytic applications, suggesting improved solubility and reactivity in such mixed systems [27]. This enhancement may result from the polar cosolvent reducing the interfacial tension and providing a more favorable solvation environment [23].

Solvent Effects on Reactivity

The choice of solvent significantly influences both the solubility and catalytic activity of the compound [27]. Polar protic solvents like methanol tend to minimize ligand effects by coordinating to metal centers, while non-polar solvents allow the intrinsic electronic and steric properties of the ligand to be fully expressed [27]. Acetonitrile and deuterated methanol have been observed to decelerate reactions compared to dichloromethane, highlighting the critical role of solvent selection in optimizing catalytic performance [27].

Structure-Solubility Relationships

The solubility behavior can be understood through consideration of the molecular structure [22] [23]. The ratio of polar to non-polar groups in the molecule determines overall solubility characteristics [22]. The presence of methoxy groups on the biphenyl backbone provides limited polar character, but this is overwhelmed by the extensive hydrophobic aromatic framework and multiple trifluoromethyl substituents [22].

The bulky isopropyl substituents and sterically demanding bis(trifluoromethyl)phenyl groups create a large molecular volume that reduces solubility in small polar molecules while maintaining good solubility in organic solvents that can accommodate the steric bulk [22] [24].

Solvent TypeSolubilityExamplesMechanismApplication Notes
WaterInsolubleH₂OHydrophobic character dominatesNot suitable for aqueous catalysis
Polar Protic SolventsLimited solubilityAlcohols (methanol, ethanol)Limited H-bonding capabilityMixed solvent systems may enhance solubility
Polar Aprotic SolventsGood solubilityCH₂Cl₂, CDCl₃, acetonitrileDipole-dipole interactionsPreferred for NMR characterization
Non-polar SolventsGood solubilityToluene, benzene, hexanesVan der Waals interactionsSuitable for most catalytic applications

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Dates

Last modified: 08-16-2023

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